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A comprehensive analysis of clinical trial data on the combination of tosedostat and cytarabine

for the treatment of acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome

(MDS). While direct validation in patient-derived xenograft (PDX) models is not publicly

available, extensive clinical studies provide significant insights into the synergistic potential of

this therapeutic combination.

Introduction
Tosedostat, an oral aminopeptidase inhibitor, has demonstrated promising anti-neoplastic

activity in various hematological malignancies.[1][2][3] Its mechanism of action involves the

depletion of essential amino acids within tumor cells, leading to the disruption of cell cycle

progression and survival.[2] Pre-clinical assays have suggested a synergistic relationship

between tosedostat and cytarabine, a standard-of-care chemotherapy agent.[1][4][5] This

report consolidates findings from key clinical trials to provide an objective comparison of the

efficacy and safety of tosedostat in combination with cytarabine for researchers, scientists,

and drug development professionals.

Efficacy of Tosedostat in Combination with
Cytarabine
Clinical trials have consistently demonstrated that the combination of tosedostat with

cytarabine leads to significant response rates in elderly patients with newly diagnosed AML or

high-risk MDS. The data presented below summarizes the key findings from these studies.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1683859?utm_src=pdf-interest
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://ashpublications.org/blood/article/122/21/3926/14270/A-Phase-II-Study-Of-Tosedostat-TST-In-Combination
https://www.researchgate.net/figure/Mechanism-of-action-of-tosedostat-Tosedostat-inhibits-aminopeptidase-activity-which_fig1_46579456
https://pubmed.ncbi.nlm.nih.gov/24313331/
https://www.researchgate.net/figure/Mechanism-of-action-of-tosedostat-Tosedostat-inhibits-aminopeptidase-activity-which_fig1_46579456
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://ashpublications.org/blood/article/122/21/3926/14270/A-Phase-II-Study-Of-Tosedostat-TST-In-Combination
https://pubmed.ncbi.nlm.nih.gov/26568032/
https://ashpublications.org/blood/article/124/21/3690/115155/A-Randomized-Phase-II-Study-of-Tosedostat-in
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Comparison of Clinical Trial Outcomes for
Tosedostat and Cytarabine Combination Therapy
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Experimental Protocols
The methodologies employed in the key clinical trials provide a framework for understanding

the context of the presented efficacy data.

Phase II Multicenter Clinical Trial (Visani et al.)[6][7][9]
Objective: To assess the efficacy and safety of tosedostat in combination with low-dose

cytarabine in elderly patients with AML.

Patient Population: 33 elderly patients (median age = 75 years) with either primary or

secondary AML.

Treatment Protocol: Tosedostat administered orally once-daily combined with subcutaneous

low-dose cytarabine (20 mg twice per day for 10 days). Courses were repeated every four

weeks for up to eight cycles in the absence of disease progression or unacceptable toxicity.

Primary Endpoint: To achieve a complete remission (CR) rate of 48.5%.

Randomized Phase II Trial (Mawad et al.)[1][4][5][10]
Objective: To determine the rates of complete remission and survival using tosedostat with

cytarabine or decitabine in older patients with untreated AML or high-risk MDS.

Patient Population: 34 patients ≥60 years old (median age 70 years) with untreated AML or

high-risk MDS.

Treatment Protocol: Patients were randomized to receive tosedostat (120 mg on days 1-21

or 180 mg continuously) with 5 days of either cytarabine (1 g/m²/d) or decitabine (20

mg/m²/d) every 35 days.

Primary Endpoints: 4-month survival and complete remission (CR) rates.

Visualizing the Mechanism and Workflow
To better understand the underlying biology and clinical application of the tosedostat-
cytarabine combination, the following diagrams illustrate the proposed mechanism of action

and a typical clinical trial workflow.
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Caption: Proposed mechanism of action of tosedostat in tumor cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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